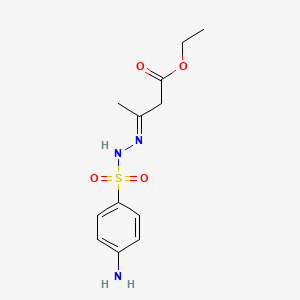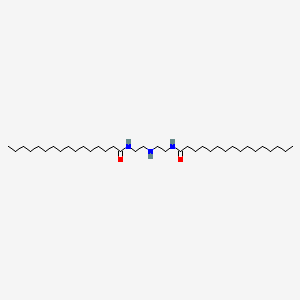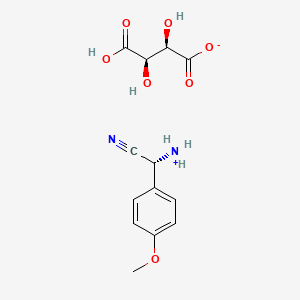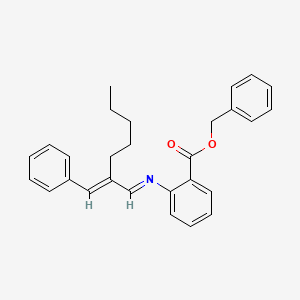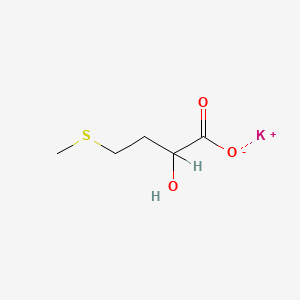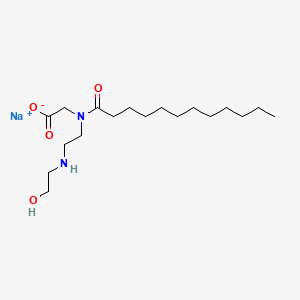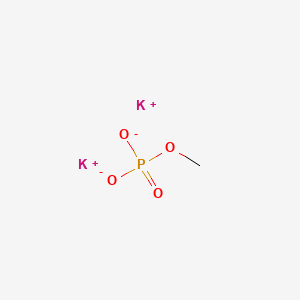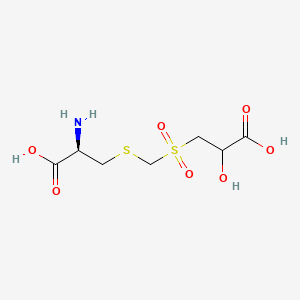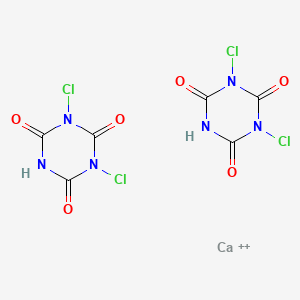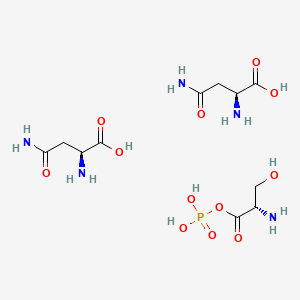
Einecs 282-073-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 282-073-0 is identified as L-asparagine, compound with L-seryl dihydrogen phosphate (2:1). This compound is a combination of L-asparagine and L-seryl dihydrogen phosphate in a 2:1 ratio. It has a molecular formula of C11H24N5O12P and a molecular weight of 449.308321 g/mol .
Preparation Methods
The synthesis of Einecs 282-073-0 involves the reaction of L-asparagine with L-seryl dihydrogen phosphate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product.
Chemical Reactions Analysis
Einecs 282-073-0 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 282-073-0 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in protein synthesis and metabolism.
Medicine: Research is conducted on its potential therapeutic applications, including its role in metabolic disorders and as a supplement in certain medical conditions.
Industry: It is used in the production of pharmaceuticals, food additives, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 282-073-0 involves its interaction with specific molecular targets and pathways. In biological systems, it plays a role in protein synthesis by acting as a building block for proteins. It also participates in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Einecs 282-073-0 can be compared with other similar compounds such as:
L-asparagine: A naturally occurring amino acid involved in protein synthesis.
L-seryl dihydrogen phosphate: A phosphorylated amino acid derivative.
L-glutamine: Another amino acid with similar properties and functions in protein synthesis and metabolism. The uniqueness of this compound lies in its combination of L-asparagine and L-seryl dihydrogen phosphate, which provides distinct properties and applications compared to its individual components.
Properties
CAS No. |
84083-23-8 |
|---|---|
Molecular Formula |
C11H24N5O12P |
Molecular Weight |
449.31 g/mol |
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;phosphono (2S)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/2C4H8N2O3.C3H8NO6P/c2*5-2(4(8)9)1-3(6)7;4-2(1-5)3(6)10-11(7,8)9/h2*2H,1,5H2,(H2,6,7)(H,8,9);2,5H,1,4H2,(H2,7,8,9)/t3*2-/m000/s1 |
InChI Key |
VFPWBRXRQYQGTG-NYIJDJKZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)O)N)C(=O)N.C([C@@H](C(=O)OP(=O)(O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.C(C(C(=O)O)N)C(=O)N.C(C(C(=O)OP(=O)(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


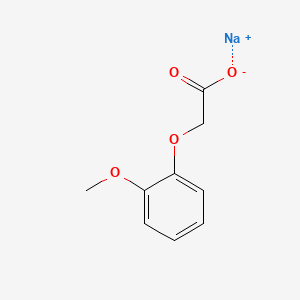
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
